2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt, commonly known as ferulic acid monosodium salt, is a derivative of ferulic acid, a naturally occurring compound found in various plants. This compound has garnered attention due to its potential antioxidant properties and various applications in the fields of cosmetics, pharmaceuticals, and food science.
Ferulic acid is predominantly sourced from plant materials such as rice bran, wheat, and oats. The monosodium salt form is often produced for enhanced solubility and bioavailability in various applications.
This compound falls under the category of phenolic acids and is classified as an alkenoic acid due to its propenoic structure. Its IUPAC name reflects its chemical structure and functional groups.
The synthesis of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt typically involves two main steps:
The molecular formula for 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt is with a molecular weight of approximately 217.17 g/mol. Its structural representation includes:
COC1=C(C=CC(=C1)/C=C/C(=O)O)O.[Na]
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt can undergo several types of chemical reactions:
The mechanism of action for 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt primarily involves its role as an antioxidant:
Property | Value |
---|---|
Molecular Formula | C10H10NaO4 |
Molecular Weight | 217.17 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
pH | Typically neutral |
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt has various scientific uses:
This compound's versatility makes it an important subject of study across multiple scientific disciplines.
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1